molecular formula C27H28N4O3 B11274607 9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11274607
M. Wt: 456.5 g/mol
InChI Key: UUCGGJNCYHLMED-UHFFFAOYSA-N
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Description

9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a methylphenyl group

Preparation Methods

The synthesis of 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:

    Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of substituents: The methoxyphenyl, dimethyl, and methylphenyl groups are introduced through various substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Chemical Reactions Analysis

9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other pyrazoloquinazoline derivatives. These compounds share a similar core structure but differ in their substituents. The uniqueness of 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C27H28N4O3/c1-16-7-5-6-8-20(16)30-26(33)19-15-28-31-24(17-9-11-18(34-4)12-10-17)23-21(29-25(19)31)13-27(2,3)14-22(23)32/h5-12,15,24,29H,13-14H2,1-4H3,(H,30,33)

InChI Key

UUCGGJNCYHLMED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CC(C4)(C)C

Origin of Product

United States

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